N-cyclohexyl-4-(diethylsulfamoyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-19(4-2)23(21,22)16-12-10-14(11-13-16)17(20)18-15-8-6-5-7-9-15/h10-13,15H,3-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFIWCRIRZHNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of N Cyclohexyl 4 Diethylsulfamoyl Benzamide
De Novo Synthetic Routes for N-cyclohexyl-4-(diethylsulfamoyl)benzamide Scaffold
The synthesis of the this compound scaffold is primarily achieved through a convergent approach, involving the preparation of two key intermediates: 4-(diethylsulfamoyl)benzoic acid and cyclohexylamine (B46788). The subsequent coupling of these precursors yields the final product.
A common route to 4-(diethylsulfamoyl)benzoic acid begins with the chlorosulfonation of benzoic acid. This electrophilic aromatic substitution reaction, typically carried out with chlorosulfonic acid, introduces a sulfonyl chloride group at the para position. The resulting 4-(chlorosulfonyl)benzoic acid is then reacted with diethylamine (B46881) in an aqueous medium to afford the desired 4-(diethylsulfamoyl)benzoic acid. nih.govresearchgate.netrsc.orguaeu.ac.ae
The final step in the de novo synthesis is the formation of the amide bond between 4-(diethylsulfamoyl)benzoic acid and cyclohexylamine. This transformation is commonly achieved using standard peptide coupling reagents. One effective method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.
| Step | Reactants | Reagents | Product |
| 1 | Benzoic acid | Chlorosulfonic acid | 4-(chlorosulfonyl)benzoic acid |
| 2 | 4-(chlorosulfonyl)benzoic acid, Diethylamine | - | 4-(diethylsulfamoyl)benzoic acid |
| 3 | 4-(diethylsulfamoyl)benzoic acid, Cyclohexylamine | EDC, DMAP | This compound |
Regioselective Functionalization Strategies for this compound
The aromatic core of this compound presents multiple sites for functionalization, and achieving regioselectivity is crucial for targeted analog synthesis. Modern C-H activation strategies have emerged as powerful tools for the direct and selective introduction of new functional groups onto the benzamide (B126) ring.
The sulfonamide group can act as a directing group in transition metal-catalyzed C-H functionalization reactions. For instance, rhodium(III)-catalyzed ortho-C-H olefination of aryl sulfonamides has been reported, demonstrating the feasibility of introducing alkenyl groups at the position ortho to the sulfamoyl moiety. acs.org Similarly, iridium-catalyzed C-H amidation of benzenesulfonamides provides a route to 2-aminobenzenesulfonamides, suggesting that the aromatic ring of the target molecule could be selectively aminated at the C-3 position. researchgate.net
Furthermore, the benzamide nitrogen can also direct C-H activation. Ruthenium-catalyzed cyclization of N-substituted benzamides with alkenes can lead to the formation of isoindolinone derivatives, indicating that the ortho C-H bonds of the benzamide ring are susceptible to functionalization. rsc.orgrsc.org These strategies offer precise control over the position of substitution, enabling the synthesis of a diverse library of analogs with tailored properties.
Stereoselective Synthesis of this compound Derivatives
The cyclohexyl moiety of this compound introduces the possibility of stereoisomerism, which can have a profound impact on the biological activity of the molecule. mhmedical.comnih.govbiomedgrid.comresearchgate.netpatsnap.com The synthesis of enantiomerically pure or diastereomerically enriched derivatives is therefore a key objective in medicinal chemistry.
The stereochemistry of the final compound can be controlled by using a stereochemically defined cyclohexylamine precursor. Asymmetric synthesis of chiral cyclohexylamines has been achieved through various methods, including enzymatic resolutions and asymmetric catalysis. These chiral amines can then be coupled with 4-(diethylsulfamoyl)benzoic acid to yield the corresponding stereoisomeric products.
The spatial arrangement of substituents on the cyclohexyl ring can significantly influence how the molecule interacts with its biological target. mhmedical.com Therefore, the ability to synthesize specific stereoisomers is critical for elucidating structure-activity relationships and optimizing the pharmacological profile of this compound derivatives.
Application of Green Chemistry Principles in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, the application of green chemistry principles to the synthesis of this compound is an area of active research. A primary focus is the development of more environmentally benign methods for amide bond formation, which is a key step in the synthesis.
Traditional amide coupling reactions often generate significant amounts of waste. To address this, catalytic methods that avoid the use of stoichiometric activating reagents are being explored. For example, the direct amidation of carboxylic acids with amines, catalyzed by boric acid derivatives, offers a more atom-economical approach.
Biocatalysis presents another promising avenue for the green synthesis of amides. Enzymes, such as lipases, can catalyze the formation of amide bonds under mild conditions and often with high selectivity, reducing the need for protecting groups and minimizing byproducts. The use of deep eutectic solvents (DES) as environmentally friendly reaction media has also been explored for N-alkylation and acylation reactions in the synthesis of related heterocyclic compounds, suggesting their potential applicability in the synthesis of the target molecule. researchgate.net
Derivatization and Scaffold Hopping Approaches for this compound Analogs
To explore the chemical space around this compound and to optimize its biological activity, derivatization and scaffold hopping are powerful strategies. nih.govbhsai.org Derivatization involves the systematic modification of different parts of the molecule to establish structure-activity relationships (SAR). nih.govnih.govrsc.orgnih.gov For instance, the diethyl groups on the sulfonamide could be replaced with other alkyl or cyclic amines, and the cyclohexyl ring could be substituted with various functional groups.
Scaffold hopping, a more transformative approach, aims to replace the central benzamide core with a structurally different moiety while retaining the key pharmacophoric features. nih.govchemrxiv.org This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. Virtual screening and computational methods can be employed to identify potential scaffolds that mimic the spatial arrangement of the key functional groups of the parent molecule. nih.gov These strategies are instrumental in the lead optimization process, paving the way for the development of next-generation therapeutic agents.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclohexyl 4 Diethylsulfamoyl Benzamide Derivatives
Design and Synthesis of N-cyclohexyl-4-(diethylsulfamoyl)benzamide Libraries for SAR Profiling
The design and synthesis of a chemical library for this compound derivatives would be a critical first step in understanding its SAR. This process would involve the systematic modification of the three main structural components of the molecule: the N-cyclohexyl ring, the central benzamide (B126) core, and the 4-position diethylsulfamoyl group.
A typical synthetic strategy would likely involve the amidation of a 4-(diethylsulfamoyl)benzoic acid derivative with cyclohexylamine (B46788). To build a library, a variety of substituted cyclohexylamines and derivatized benzoic acids would be employed. For instance, substitutions on the cyclohexyl ring could explore the effects of steric bulk, polarity, and stereochemistry. Modifications to the benzamide ring could include the introduction of various substituents at different positions to probe electronic and steric effects. The diethylsulfamoyl group could also be altered, for example, by replacing the ethyl groups with other alkyl or aryl substituents to investigate the impact on solubility and target engagement.
Conformational Analysis of this compound and its Influence on Bioactivity
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. Conformational analysis of this compound would involve both computational modeling and experimental techniques like NMR spectroscopy and X-ray crystallography.
Key areas of conformational flexibility would include the rotational barriers of the amide bond, the orientation of the cyclohexyl ring relative to the benzamide core, and the conformation of the diethylsulfamoyl group. Understanding the preferred low-energy conformations and how they are influenced by different substituents would provide insight into the bioactive conformation required for target binding. A rigidified analog that locks the molecule into a presumed bioactive conformation could be synthesized to test this hypothesis.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound series, a QSAR model would be developed using the biological activity data from the synthesized library.
A variety of molecular descriptors would be calculated for each analog, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. A successful QSAR model could be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
Chemoinformatic Analysis of this compound Structural Space
Chemoinformatic analysis would involve a broader computational exploration of the chemical space around this compound. This could include techniques like similarity searching and clustering to identify related compounds in existing databases that may have known biological activities.
Furthermore, chemoinformatic tools could be used to assess the drug-likeness and potential liabilities of the compound series. Properties such as solubility, membrane permeability, and potential for off-target effects would be predicted in silico to guide the design of analogs with improved pharmacokinetic and safety profiles. This analysis helps to ensure that the chemical space being explored is likely to yield compounds with favorable developability characteristics.
Molecular Mechanisms of Action of N Cyclohexyl 4 Diethylsulfamoyl Benzamide
Identification and Validation of Molecular Targets for N-cyclohexyl-4-(diethylsulfamoyl)benzamide
No studies detailing the identification or validation of specific molecular targets for this compound could be located.
There is no available data on the enzyme inhibition kinetics or selectivity profile of this compound.
Information regarding the receptor binding profile of this compound is not present in the current body of scientific literature.
No protein-ligand interaction analyses have been published for this compound.
Preclinical in Vitro and in Vivo Non Human Biological Investigations of N Cyclohexyl 4 Diethylsulfamoyl Benzamide
Cell-Based Assays for N-cyclohexyl-4-(diethylsulfamoyl)benzamide Efficacy
Comprehensive searches for in vitro studies involving this compound yielded no results. There is no publicly available information regarding its effects on cell viability or proliferation in disease models, nor are there any published functional assays in specific cell lines.
Cell Viability and Proliferation Assays in Disease Models (e.g., cancer, antimicrobial)
No data are available.
Functional Assays in Specific Cell Lines (e.g., reporter assays, apoptosis, immunostimulatory effects)
No data are available.
In Vivo Efficacy Studies in Animal Models (excluding human clinical outcomes)
Similarly, the search for in vivo research on this compound in non-human models was unfruitful. Consequently, there is no information to report on its efficacy in animal disease models or on its target engagement and pharmacodynamic properties.
Efficacy of this compound in Defined Animal Disease Models (e.g., infectious diseases, inflammation)
No data are available.
Target Engagement and Pharmacodynamic Biomarker Studies in Animal Models
No data are available.
Computational and Theoretical Chemistry Approaches in N Cyclohexyl 4 Diethylsulfamoyl Benzamide Research
Molecular Docking and Dynamics Simulations of N-cyclohexyl-4-(diethylsulfamoyl)benzamide with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme, at the atomic level. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. This method can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. nih.govnih.gov
For instance, in studies involving similar sulfamoyl benzamide (B126) derivatives, molecular docking has been successfully used to predict their binding modes within the active sites of enzymes like human nucleoside-triphosphate diphosphohydrolases (h-NTPDases). nih.gov Such studies reveal critical interactions between the sulfamoyl and benzamide moieties and specific amino acid residues, justifying the observed inhibitory activity. nih.gov
Molecular dynamics (MD) simulations provide a deeper understanding by simulating the movement of atoms and molecules over time. Following a docking study, MD simulations can be run on the ligand-receptor complex to assess its stability and dynamic behavior. ni.ac.rskg.ac.rs These simulations reveal the conformational flexibility of both the ligand and the protein, providing insights into the dynamic nature of their interactions. kg.ac.rs For sulfonamide inhibitors targeting enzymes like carbonic anhydrase, MD simulations have been crucial in confirming the stability of docked poses and understanding the atomistic details that drive potent inhibitory effects. ni.ac.rspeerj.com
Table 1: Illustrative Molecular Docking and Dynamics Data for a Sulfonamide Inhibitor
| Parameter | Value | Significance |
| Docking Score (kcal/mol) | -9.2 | Predicts strong binding affinity to the target protein. |
| Key Interacting Residues | Gln92, His68, Thr200 | Identifies specific amino acids crucial for binding. rsc.org |
| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions | Describes the nature of the forces stabilizing the complex. nih.gov |
| RMSD (Å) during MD | 1.5 Å | Indicates the stability of the ligand within the binding pocket over the simulation time. rsc.org |
| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Provides a more accurate estimation of binding affinity, accounting for solvation effects. peerj.comrsc.org |
Quantum Chemical Calculations for this compound Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules. indexcopernicus.com These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net
The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. acs.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. indexcopernicus.com For sulfonamide and benzamide derivatives, DFT studies help in understanding their structural and electronic features, which are essential for their biological activity. researchgate.netdntb.gov.ua For example, calculations on various benzene (B151609) sulfonamides have been used to describe their molecular structures, frontier molecular orbitals, and atomic charges, providing insights into their potential as therapeutic agents. indexcopernicus.com
Table 2: Representative Quantum Chemical Properties for a Benzamide Derivative
| Property | Calculated Value | Implication |
| HOMO Energy | -6.8 eV | Relates to the electron-donating ability of the molecule. acs.org |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. acs.org |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates the chemical reactivity and kinetic stability. acs.org |
| Dipole Moment | 4.5 Debye | Measures the overall polarity of the molecule. |
| Global Hardness (η) | 2.65 eV | Describes resistance to change in electron distribution. |
| Electronegativity (χ) | 4.15 eV | Reflects the power of an atom to attract electrons. acs.org |
De Novo Design and Virtual Screening of this compound Analogs
De novo design and virtual screening are computational strategies used to identify novel drug candidates. De novo design involves creating new molecular structures from scratch, often by assembling fragments within the constraints of a target's binding site. This approach can lead to the discovery of entirely novel scaffolds that may possess improved properties over existing compounds. For sulfonamide analogs, de novo design could be used to generate new derivatives with potentially enhanced potency or selectivity. acs.org
Virtual screening, on the other hand, involves computationally searching large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This can be done using either ligand-based or structure-based methods. Structure-based virtual screening docks thousands or millions of compounds into the active site of a target protein, ranking them based on their predicted binding affinity. rsc.orgnih.gov This approach has been successfully applied to discover novel sulfonamide and non-sulfonamide inhibitors for various targets, including carbonic anhydrase. rsc.orgnih.gov By using the this compound structure as a query, virtual screening could identify commercially available or synthetically accessible analogs with a high probability of biological activity.
Cheminformatics and Machine Learning Applications in this compound Research
Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. A key application in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. qub.ac.ukqub.ac.uk By calculating various molecular descriptors (e.g., physicochemical properties, topological indices), these models can predict the activity of new, untested compounds. researchgate.net For sulfonamide and benzamide derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their inhibitory potency against various targets. nih.govqub.ac.uk
Machine learning (ML) is increasingly being used to build more sophisticated and predictive models. arxiv.orgacs.org ML algorithms, such as random forests, support vector machines, and neural networks, can handle large and complex datasets to predict a wide range of properties, including biological activity, absorption, distribution, metabolism, excretion, and toxicity (ADMET). kg.ac.rsnih.govresearchgate.net In the context of this compound research, ML models could be trained on data from similar sulfonamides to predict its potential efficacy and drug-like properties, thereby prioritizing experimental resources. ni.ac.rskg.ac.rs
Table 3: Example of a Simple QSAR Model for Predicting Biological Activity (pIC₅₀)
| Molecular Descriptor | Coefficient | Contribution to Activity |
| LogP (Lipophilicity) | +0.45 | Positive correlation; higher lipophilicity increases activity. |
| Molecular Weight | -0.01 | Negative correlation; larger molecules may have slightly lower activity. |
| Number of H-Bond Donors | +0.20 | Positive correlation; hydrogen bonding capability is important. |
| Topological Polar Surface Area | -0.05 | Negative correlation; suggests a limit on polarity for optimal activity. |
| Model Equation | pIC₅₀ = 2.5 + (0.45LogP) - (0.01MW) + (0.20HBD) - (0.05TPSA) | A hypothetical linear regression model. |
Advanced Analytical Methodologies for Academic Research on N Cyclohexyl 4 Diethylsulfamoyl Benzamide
Chromatographic Techniques for Separation and Quantification of N-cyclohexyl-4-(diethylsulfamoyl)benzamide in Research Samples
The separation and quantification of this compound in complex matrices, such as biological fluids or reaction mixtures, necessitate high-resolution chromatographic methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of benzamide (B126) and sulfonamide derivatives due to its versatility and efficiency. researchgate.netsielc.com
A typical RP-HPLC method for a compound like this compound would likely employ a C18 or C8 stationary phase. nanobioletters.comwu.ac.th The mobile phase would be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nanobioletters.com Gradient elution is often preferred to achieve optimal separation of the parent compound from its potential impurities or metabolites. researchgate.net
For quantitative analysis in research samples, HPLC coupled with ultraviolet (UV) detection is a robust and widely accessible method. nih.gov The detection wavelength would be set at the maximum absorbance of the benzamide chromophore, typically in the range of 230-280 nm. nanobioletters.com Method validation in accordance with ICH guidelines would be crucial to ensure linearity, accuracy, precision, and sensitivity. nanobioletters.comwu.ac.th
For more complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity. ijper.orgresearchgate.net This technique is particularly valuable for quantifying low concentrations of the analyte and its metabolites in samples that may contain numerous interfering substances. sci-hub.sersc.orgnih.gov The sample preparation for LC-MS/MS analysis often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove matrix components. ijper.orgmolnar-institute.com
Table 1: Illustrative RP-HPLC Parameters for the Analysis of Sulfonamide Benzamide Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This table presents a generalized set of parameters and would require optimization for the specific analysis of this compound.
Spectroscopic Characterization Methods for this compound and its Metabolites (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound and its biotransformation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzamide ring, the protons of the cyclohexyl group, and the ethyl groups of the diethylsulfamoyl moiety. rsc.orgrsc.orgresearchgate.net The aromatic protons would appear in the downfield region (typically δ 7.5-8.0 ppm). The cyclohexyl protons would exhibit complex multiplets in the aliphatic region (δ 1.0-4.0 ppm). The ethyl groups would show a characteristic quartet and triplet pattern.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing signals for all unique carbon atoms in the molecule. hmdb.camdpi.comspectrabase.comspectrabase.com The carbonyl carbon of the amide would resonate at a significantly downfield chemical shift (around δ 165-175 ppm). chemicalbook.com Aromatic carbons would appear in the δ 120-140 ppm range, while the aliphatic carbons of the cyclohexyl and ethyl groups would be found in the upfield region.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to C=O) | ~7.8 | d |
| Aromatic (ortho to SO₂) | ~7.9 | d |
| Cyclohexyl (CH-N) | ~3.9 | m |
| Cyclohexyl (other CH₂) | 1.1-2.1 | m |
| Diethyl (CH₂) | ~3.3 | q |
| Diethyl (CH₃) | ~1.2 | t |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound and its metabolites. libretexts.orgmiamioh.edu
Electrospray Ionization (ESI): ESI-MS in positive ion mode would likely show a prominent protonated molecular ion [M+H]⁺. nih.govresearchgate.net
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. For aromatic sulfonamides, a common fragmentation is the loss of sulfur dioxide (SO₂). nih.govresearchgate.netresearchgate.net Other expected fragmentations for this compound would include cleavage of the amide bond, leading to the formation of a benzoyl cation, and fragmentation of the diethylsulfamoyl and cyclohexyl moieties. researchgate.netpg.edu.plthieme-connect.de The identification of metabolites often involves detecting mass shifts corresponding to common metabolic transformations such as hydroxylation, dealkylation, or conjugation. nih.govacs.orgresearchgate.netresearchgate.netfao.org
X-ray Crystallography and Structural Biology of this compound Complexes
In the context of structural biology, X-ray crystallography can be used to study the interaction of this compound with its biological targets, such as enzymes or receptors. nih.govmdpi.com By co-crystallizing the compound with a target protein, it is possible to visualize the binding mode and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for its biological activity. nih.govacs.orgresearchgate.net This information is invaluable for structure-based drug design and for understanding the mechanism of action at a molecular level.
Table 3: Crystal Data for an Analogous N-Cyclohexylbenzamide Derivative
| Parameter | Value |
|---|---|
| Compound | N-Cyclohexylbenzamide |
| Molecular Formula | C₁₃H₁₇NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.2372 (3) |
| b (Å) | 6.5841 (4) |
| c (Å) | 16.6029 (12) |
| β (°) | 91.176 (2) |
| Volume (ų) | 572.38 (6) |
Source: Adapted from crystallographic data for N-Cyclohexylbenzamide. nih.govnih.gov This data provides a reference for the potential crystal parameters of this compound.
Future Directions and Emerging Research Avenues for N Cyclohexyl 4 Diethylsulfamoyl Benzamide
Exploration of Novel Therapeutic Applications for N-cyclohexyl-4-(diethylsulfamoyl)benzamide Scaffolds
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The inherent biological activities associated with both benzamide (B126) and sulfonamide moieties suggest a broad range of potential applications that are yet to be fully explored. Future research is likely to focus on modifying this core structure to target a variety of diseases.
One of the most promising areas of investigation is oncology. Numerous benzamide derivatives have been identified as potent anticancer agents through various mechanisms of action. For instance, novel benzamide derivatives have been developed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. researchgate.net By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with specific DNA repair deficiencies. Similarly, other benzamide analogs have been shown to act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division and leading to cancer cell death. nih.gov Another avenue of exploration is the inhibition of the STAT3 signaling pathway, which is often dysregulated in cancer and contributes to tumor growth and survival. nih.gov
Beyond cancer, the structural motifs present in this compound suggest potential applications in other therapeutic areas. For example, sulfamoylbenzamide derivatives have been investigated as antiviral agents, specifically as Hepatitis B Virus (HBV) capsid assembly modulators. dntb.gov.ua This indicates that with appropriate structural modifications, the this compound scaffold could be adapted to target viral proteins and inhibit viral replication. Furthermore, the broader sulfonamide class of compounds is known for its antimicrobial properties, suggesting that novel derivatives could be developed to combat bacterial infections. nih.gov
The table below summarizes potential therapeutic targets for novel derivatives based on the this compound scaffold, along with their mechanisms of action and potential disease applications.
| Potential Therapeutic Target | Mechanism of Action | Potential Disease Application |
| PARP-1 | Inhibition of DNA damage repair | Cancer |
| Tubulin | Inhibition of microtubule polymerization | Cancer |
| STAT3 | Inhibition of signaling pathway | Cancer |
| HBV Capsid Protein | Modulation of viral assembly | Hepatitis B |
| Bacterial Enzymes | Inhibition of essential metabolic pathways | Bacterial Infections |
Development of Advanced Delivery Systems for this compound in Research Models
The translation of a promising chemical compound from the laboratory to a preclinical research setting is critically dependent on its formulation and delivery. For a compound like this compound, which may exhibit suboptimal solubility or bioavailability, the development of advanced delivery systems is a crucial area of future research. These systems aim to enhance the compound's stability, improve its delivery to target sites, and control its release, thereby maximizing its potential efficacy in research models.
One of the leading strategies for improving the delivery of therapeutic agents is the use of nanoparticle-based systems. youtube.com These can include liposomes, which are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and improving their pharmacokinetic profile. nih.govresearchgate.net For a compound like this compound, encapsulation in liposomes could enhance its solubility and prolong its circulation time. nih.gov
Another promising approach is the development of polymer-drug conjugates (PDCs). creativebiomart.netnih.gov In this strategy, the compound is covalently attached to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG). nih.gov This conjugation can improve the drug's solubility, reduce its immunogenicity, and allow for targeted delivery to specific tissues or cells. taylorandfrancis.com The choice of linker between the polymer and the drug is critical, as it can be designed to release the active compound in response to specific physiological conditions, such as the acidic environment of a tumor.
The table below outlines some advanced drug delivery systems that could be explored for this compound in research models, along with their key features and potential advantages.
| Delivery System | Key Features | Potential Advantages in Research Models |
| Liposomes | Lipid bilayer vesicles | Improved solubility, enhanced stability, prolonged circulation |
| Polymer-Drug Conjugates | Covalent attachment to a polymer backbone | Increased half-life, controlled release, potential for targeting |
| Nanoparticles | Solid colloidal particles | High drug loading capacity, protection from degradation |
| Nanoemulsions | Oil-in-water or water-in-oil droplets | Enhanced bioavailability for oral administration |
Synergistic Combination Strategies Involving this compound in Preclinical Studies
The future of many therapeutic interventions, particularly in complex diseases like cancer, lies in combination therapies. The rationale behind this approach is to target multiple pathways simultaneously, enhance therapeutic efficacy, and overcome potential drug resistance. For derivatives of this compound that demonstrate activity against specific molecular targets, exploring synergistic combinations in preclinical studies will be a critical next step.
If derivatives of the this compound scaffold are found to be effective PARP inhibitors, combining them with other anticancer agents could yield significant benefits. Preclinical studies have shown that PARP inhibitors can act synergistically with chemotherapy, radiation therapy, and immunotherapy. researchgate.netfrontiersin.orgmdpi.comicr.ac.ukfrontiersin.org For instance, by inhibiting DNA repair, PARP inhibitors can sensitize cancer cells to the DNA-damaging effects of radiation and certain chemotherapeutic drugs. researchgate.net Furthermore, the combination of PARP inhibitors with immune checkpoint inhibitors has shown promise in enhancing anti-tumor immune responses. frontiersin.org
Similarly, if novel analogs of this compound are developed as tubulin inhibitors, they could be combined with other chemotherapeutic agents. nih.govnih.gov Preclinical studies have demonstrated that combining microtubule-stabilizing and microtubule-destabilizing drugs can have a synergistic effect. aacrjournals.org Additionally, tubulin inhibitors have been shown to work effectively in combination with agents like capecitabine, irinotecan, and cisplatin (B142131) in various cancer models. aacrjournals.org
For derivatives that target the STAT3 signaling pathway, combination with immunotherapy is a particularly exciting prospect. nih.gov STAT3 plays a crucial role in creating an immunosuppressive tumor microenvironment. nih.gov By inhibiting STAT3, it may be possible to reverse this immunosuppression and enhance the efficacy of immune checkpoint inhibitors. aacrjournals.orgresearchgate.netecancer.org
The following table presents potential synergistic combination strategies for hypothetical derivatives of this compound, based on their mechanism of action.
| Derivative's Mechanism of Action | Potential Combination Agent | Rationale for Synergy |
| PARP Inhibition | Chemotherapy/Radiotherapy | Enhanced DNA damage and cancer cell killing |
| Immune Checkpoint Inhibitors | Increased tumor immunogenicity | |
| Tubulin Inhibition | Other Chemotherapies | Targeting different stages of the cell cycle |
| Microtubule-Stabilizing Agents | Opposing effects on microtubule dynamics | |
| STAT3 Inhibition | Immune Checkpoint Inhibitors | Reversal of immunosuppressive tumor microenvironment |
Interdisciplinary Approaches Integrating this compound Research with Emerging Technologies
The future of drug discovery and development is increasingly reliant on the integration of traditional chemical and biological research with cutting-edge technologies. For this compound and its derivatives, these interdisciplinary approaches offer powerful tools to accelerate research and unlock new therapeutic possibilities.
Another transformative technology is the use of organ-on-a-chip models. animalfreeresearchuk.orgnih.govucsd.eduazolifesciences.comyoutube.com These microfluidic devices contain living human cells in a three-dimensional arrangement that mimics the structure and function of human organs. Organ-on-a-chip systems offer a more physiologically relevant platform for testing the efficacy and toxicity of new compounds compared to traditional cell cultures or animal models. For this compound derivatives, these models could be used to assess their effects on liver, kidney, or tumor tissues with greater accuracy, providing valuable data to inform preclinical development.
Chemogenomic screening is another powerful approach that can be used to identify the biological targets of novel compounds. biorxiv.orgbiorxiv.org By screening a compound against a library of genetically modified cells, each overexpressing a different potential target, researchers can identify which protein is responsible for the compound's biological activity. This technology could be instrumental in elucidating the mechanism of action of this compound and its analogs.
The table below highlights some of the emerging technologies that could be integrated with research on this compound and the potential impact of these interdisciplinary approaches.
| Emerging Technology | Application in Research | Potential Impact |
| Artificial Intelligence/Machine Learning | Virtual screening, de novo drug design, ADMET prediction | Accelerated identification of lead compounds, reduced failure rates |
| Organ-on-a-Chip | Efficacy and toxicity testing in human-relevant models | Improved prediction of clinical outcomes, reduction in animal testing |
| Chemogenomic Screening | Target identification and validation | Elucidation of mechanism of action, discovery of novel targets |
| Combinatorial Libraries | Rapid synthesis and screening of diverse derivatives | Efficient exploration of structure-activity relationships |
By embracing these future directions and emerging research avenues, the scientific community can continue to unlock the full potential of the this compound scaffold and its derivatives, paving the way for the development of new and innovative therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-cyclohexyl-4-(diethylsulfamoyl)benzamide?
- Methodology : The compound can be synthesized via copper-catalyzed alkylation of amides, as demonstrated for structurally similar N-cyclohexyl benzamide derivatives. Key steps include:
- Coupling 4-(diethylsulfamoyl)benzoic acid derivatives with cyclohexylamine using coupling agents (e.g., EDC/HOBt).
- Purification via column chromatography (hexane/ethyl acetate gradients) to isolate the product .
- Characterization by H/C NMR (e.g., δ 7.74 ppm for aromatic protons in related compounds) and HRMS for molecular ion confirmation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Assign chemical shifts for the cyclohexyl group (δ 1.1–2.1 ppm) and diethylsulfamoyl moiety (δ 1.3–3.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 367.18) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Strategies :
- Catalyst Screening : Test Cu(I)/Cu(II) catalysts (e.g., CuI vs. CuBr) to enhance coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction rate .
- Temperature Control : Optimize between 60–100°C to balance yield and decomposition .
Q. What strategies resolve contradictions in spectral data or elemental analysis for this compound?
- Approaches :
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Replicate elemental analysis under inert atmospheres to mitigate oxidation artifacts .
- Investigate polymorphism via XRPD if melting points or IR spectra deviate (e.g., orthorhombic vs. monoclinic forms) .
Q. How does the diethylsulfamoyl group influence the compound’s reactivity and bioactivity?
- Mechanistic Insights :
- Electron-Withdrawing Effects : The sulfamoyl group enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks in synthetic modifications .
- Biological Interactions : In ischemia/reperfusion studies, sulfonamide derivatives reduce infarct size by ~40% via ROS scavenging, suggesting potential therapeutic pathways .
Q. What in vitro assays are suitable for assessing the therapeutic potential of this compound?
- Recommended Assays :
- Enzyme Inhibition : Screen against sirtuin isoforms using fluorometric assays (IC determination) .
- Cellular Models : Evaluate cytotoxicity in HEK-293 or cardiomyocyte lines (MTT assay) at 10–100 µM doses .
Q. How can researchers evaluate polymorphic forms and their stability for this compound?
- Analytical Workflow :
- XRPD : Identify crystal forms (e.g., Form I vs. Form II) and compare with simulated patterns .
- Thermal Analysis : Use DSC/TGA to assess melting points and decomposition profiles (e.g., endothermic peaks at 150–200°C) .
Q. How can photoswitchable analogs of this compound be designed for photopharmacology?
- Design Principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
